molecular formula C21H34N2O B11564108 2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol

2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol

Cat. No.: B11564108
M. Wt: 330.5 g/mol
InChI Key: GGXNPYQPPQKZOF-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol is a synthetic organic compound known for its antioxidant properties. It is used in various applications, including as a stabilizer in polymers and as an additive in fuels and lubricants to prevent oxidation and degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 3,5,5-trimethyl-4,5-dihydro-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Alkylation: The synthesized pyrazole is then alkylated with 2,6-di-tert-butyl-4-methylphenol using a suitable alkylating agent such as methyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

    Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Continuous Flow Processes: Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

    Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques, followed by rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms of the compound, often leading to the removal of oxygen-containing functional groups.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol is used as an antioxidant to prevent the oxidation of other chemicals. It is also employed in the synthesis of more complex molecules due to its reactive phenolic group.

Biology

In biological research, this compound is studied for its potential protective effects against oxidative stress in cells. It is used in experiments to understand the mechanisms of antioxidant activity and its impact on cellular health.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, particularly in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders. Its antioxidant properties make it a candidate for drug development aimed at mitigating oxidative stress-related conditions.

Industry

Industrially, this compound is used as a stabilizer in polymers, fuels, and lubricants. It helps extend the shelf life and performance of these materials by preventing oxidative degradation.

Mechanism of Action

The antioxidant activity of 2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl group. This donation neutralizes free radicals, preventing them from causing oxidative damage to other molecules. The compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and materials from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used as a food additive and in industrial applications.

    Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation and industrial applications.

    Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial products.

Uniqueness

2,6-di-tert-butyl-4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)methyl]phenol stands out due to its unique structure, which combines the antioxidant properties of 2,6-di-tert-butyl-4-methylphenol with the additional stability and reactivity provided by the pyrazole ring. This combination enhances its effectiveness as an antioxidant and broadens its range of applications in various fields.

Properties

Molecular Formula

C21H34N2O

Molecular Weight

330.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5,5-trimethyl-4H-pyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C21H34N2O/c1-14-12-21(8,9)23(22-14)13-15-10-16(19(2,3)4)18(24)17(11-15)20(5,6)7/h10-11,24H,12-13H2,1-9H3

InChI Key

GGXNPYQPPQKZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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